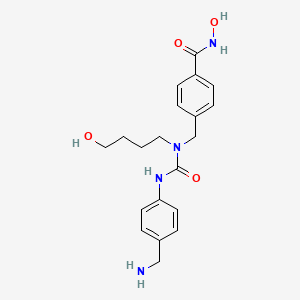

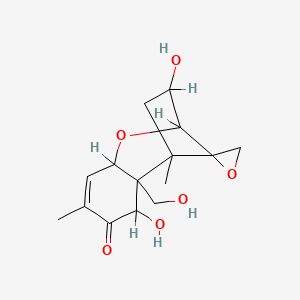

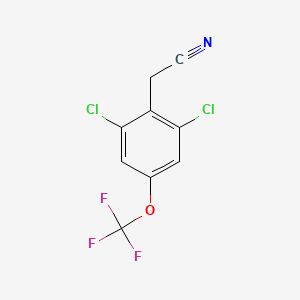

![molecular formula C8H10ClN3O2S B6596427 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one CAS No. 902493-06-5](/img/structure/B6596427.png)

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CTx and has been synthesized using different methods.

Applications De Recherche Scientifique

- Research Findings :

- Research Focus :

- Research Importance :

Enhancing Potato Yield and Drought Resistance

Aptamer-Based Detection of Thiamethoxam

Impurity Identification in Thiamethoxam

Mécanisme D'action

Target of Action

Thiamethoxam urea, also known as 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one, is a neonicotinoid insecticide. The primary targets of this compound are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When thiamethoxam urea interacts with these receptors, it interferes with the normal conduction of insect central nerves, leading to insect death .

Mode of Action

The mode of action of thiamethoxam urea involves its interaction with the nicotinic acetylcholine receptors. It binds to these receptors, disrupting the normal functioning of the nervous system in insects . This disruption leads to overstimulation of the nerves, paralysis, and eventually death of the insect .

Biochemical Pathways

The major biochemical pathway involved in the action of thiamethoxam urea is the nitroreduction metabolic pathway . This process involves the transformation of thiamethoxam’s N-nitroimino group to N-nitrosoimino and urea metabolites . The major reaction involved in the biotransformation of thiamethoxam is the cleavage of the oxadiazine ring to the corresponding nitroguanidine compound .

Pharmacokinetics

In terms of pharmacokinetics, thiamethoxam is rapidly and completely absorbed when administered orally to rats . The time to reach maximum concentrations in plasma is between 1 to 4 hours . Distribution to the tissues is generally non-selective, but results in higher concentrations in the liver and blood . The absorbed material is rapidly excreted from rats, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged thiamethoxam .

Result of Action

The result of thiamethoxam urea’s action is the death of the insect. By binding to the nicotinic acetylcholine receptors, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . Additionally, thiamethoxam and its metabolite clothianidin can interfere with the endocrine system .

Action Environment

The action of thiamethoxam urea can be influenced by various environmental factors. For instance, its widespread use can cause harm to the environment and even to human health . It is quite stable to hydrolysis at all environmentally relevant pH values . Microbial degradation is the major mode of removal of this pesticide from soil .

Propriétés

IUPAC Name |

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2S/c1-11-4-14-5-12(8(11)13)3-6-2-10-7(9)15-6/h2H,3-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRURCPAEIJLEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=O)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017884 |

Source

|

| Record name | Thiamethoxam degradate CGA-355190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiamethoxam urea | |

CAS RN |

902493-06-5 |

Source

|

| Record name | Thiamethoxam degradate CGA-355190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)